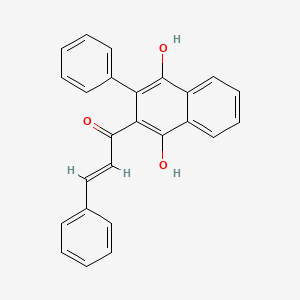

1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one

Description

Properties

CAS No. |

198877-50-8 |

|---|---|

Molecular Formula |

C25H18O3 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C25H18O3/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)24(27)19-13-7-8-14-20(19)25(23)28/h1-16,27-28H/b16-15+ |

InChI Key |

YTPSAJWJJVHZHP-FOCLMDBBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Claisen–Schmidt Condensation

This is the primary method to prepare chalcones, including the target compound.

- Reactants:

- 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl) ethanone or equivalent ketone intermediate

- Benzaldehyde (or substituted phenyl aldehyde)

- Catalyst/Base: Typically sodium hydroxide (NaOH), potassium hydroxide (KOH), or other bases.

- Solvent: Ethanol, methanol, or aqueous ethanol mixtures.

- Conditions:

- Reaction temperature ranges from room temperature to reflux (about 60–80 °C).

- Reaction time varies from 1 to 24 hours depending on substrate reactivity.

- Workup:

- The reaction mixture is poured into ice-cold water to precipitate the chalcone.

- The solid is filtered, washed, and recrystallized from ethanol or other suitable solvents for purification.

Key notes: The presence of hydroxyl groups on the naphthalene ring may require careful pH control to avoid side reactions such as self-condensation or polymerization.

Preparation of the 1,4-Dihydroxy-3-phenylnaphthalen-2-yl Intermediate

This intermediate can be synthesized via multi-step organic synthesis involving:

- Synthesis of substituted naphthalene core:

- Starting from 1,4-dihydroxy naphthalene derivatives, phenyl substitution at the 3-position is introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).

- Hydroxyl group introduction:

- Hydroxyl groups at 1 and 4 positions are often introduced or preserved through selective hydroxylation or protection/deprotection strategies during synthesis.

Alternative Synthetic Routes

Some patents and research articles suggest alternative or improved methods:

- Use of activated acid derivatives:

For example, preparation of acyl chlorides from corresponding carboxylic acids using thionyl chloride (SOCl2) followed by coupling reactions to form the ketone intermediate. - Use of coupling reagents:

Peptide coupling reagents like HATU or EDCI in N,N-dimethylformamide (DMF) for amide or ketone bond formation in related systems, which may be adapted for the synthesis of the naphthalenyl ketone precursor. - Microwave-assisted synthesis:

Some studies have employed microwave irradiation to accelerate the Claisen–Schmidt condensation, improving yields and reducing reaction times.

Detailed Research Findings and Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 1,4-dihydroxy naphthalene derivative | Starting from 1,4-dihydroxynaphthalene, phenyl substitution via Suzuki coupling with phenylboronic acid, Pd catalyst, base, DMF solvent, 80 °C, 12 h | 70–85 | Requires inert atmosphere, careful purification to avoid side products |

| 2 | Formation of ketone intermediate | Oxidation or Friedel-Crafts acylation to introduce ketone at position 2 | 60–75 | Control of regioselectivity is critical |

| 3 | Claisen–Schmidt condensation | Ketone intermediate + benzaldehyde, NaOH (10%), ethanol, reflux 4–8 h | 65–90 | Reaction monitored by TLC; product precipitated by water quenching and recrystallized |

| 4 | Purification | Recrystallization from ethanol or ethyl acetate | - | Yields depend on purity; spectral data confirm structure (NMR, IR, MS) |

Analytical and Characterization Notes

- NMR Spectroscopy: Confirms the presence of α,β-unsaturated ketone protons and aromatic signals. Hydroxyl protons typically appear as broad singlets.

- IR Spectroscopy: Shows characteristic carbonyl stretch (~1650 cm⁻¹) and hydroxyl stretches (~3200–3500 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 366.4 (M+).

- Melting Point: Consistent with literature values, confirming purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study indicated that these compounds can scavenge free radicals effectively, making them potential candidates for therapeutic agents in conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .

Antimicrobial Properties : Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicate that it possesses notable antibacterial activity, making it a candidate for developing new antimicrobial agents .

Material Science

Organic Electronics : The compound's structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films and exhibit photoluminescence is crucial for enhancing the efficiency of these devices .

Dye-Sensitized Solar Cells : Research indicates that this compound can be used as a sensitizer in dye-sensitized solar cells (DSSCs). Its high molar extinction coefficient allows for effective light absorption, improving the overall efficiency of energy conversion processes .

Photodynamic Therapy

The compound has been explored for its potential use in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. This mechanism can selectively destroy cancer cells while sparing healthy tissue .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s stability and ability to interact with aromatic systems in biological molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chalcone Derivatives

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one reveal:

- Electrophilicity Index (ω) : 1.42 eV, indicating high reactivity toward nucleophilic targets .

Biological Activity

1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 198877-50-8, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

The molecular formula of this compound is C23H22O3, with a molecular weight of approximately 366.4 g/mol. It features multiple functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 366.4 g/mol |

| LogP | 5.814 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Antioxidant Activity

Research indicates that compounds in the chalcone family exhibit significant antioxidant properties. 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. This property is crucial for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of chalcones. Preliminary findings suggest that 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- Mechanism : The compound may inhibit cell proliferation by interfering with cell cycle progression and promoting apoptosis.

Case Studies

A study published in a peer-reviewed journal highlighted the effects of this compound on MCF-7 breast cancer cells:

Study Overview :

- Objective : To evaluate the cytotoxic effects of 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one on breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours.

Results :

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 10 | 85 | 70 |

| 25 | 60 | 45 |

| 50 | 30 | 15 |

The results indicated a dose-dependent decrease in cell viability, suggesting significant cytotoxic effects at higher concentrations.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via Claisen-Schmidt condensation, where a hydroxyacetophenone derivative reacts with substituted aldehydes under basic conditions. Key parameters include:

- Solvent system : Ethanol with aqueous NaOH ensures solubility and base catalysis .

- Temperature : Room temperature minimizes side reactions, though reflux may enhance reactivity for sterically hindered aldehydes .

- Purification : Column chromatography or recrystallization is used to isolate the α,β-unsaturated ketone product. Yield optimization requires stoichiometric control of aldehyde equivalents and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing its structural features?

- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and distinguishes enone carbonyl (δ ~190 ppm) from hydroxylated carbons .

- FT-IR : Confirms carbonyl stretching (1650–1700 cm⁻¹) and phenolic O–H vibrations (3200–3500 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight via ESI-MS or EI-MS, with fragmentation patterns identifying substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data reported for substituted analogs?

Discrepancies arise from solvent polarity, substituent electronic effects, or tautomerism. Methodological solutions include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) that broaden peaks at room temperature .

- Comparative analysis : Benchmark chemical shifts against structurally similar derivatives (e.g., methoxy vs. hydroxyl substituents) .

Q. What strategies confirm the stereochemical configuration of the α,β-unsaturated ketone moiety?

- X-ray crystallography : Directly resolves E/Z isomerism, as demonstrated for related chalcone derivatives .

- NOE experiments : Detects spatial proximity between enone protons and aromatic substituents .

- DFT-based geometry optimization : Predicts stable conformers and compares calculated vs. experimental NMR/IR data .

Q. How should one design experiments to investigate substituent effects on photophysical properties?

- Synthetic diversification : Prepare analogs with electron-donating (e.g., –OCH₃) or withdrawing (–CF₃) groups at the phenyl/naphthyl rings .

- UV-Vis/fluorescence spectroscopy : Correlate λmax and quantum yield with substituent Hammett constants.

- TD-DFT calculations : Model excited-state transitions using solvent-polarizable continuum models (PCM) to match experimental spectra .

Q. What methodological considerations are essential when comparing antioxidant activity across derivatives?

- Standardized assays : Use DPPH/ABTS radical scavenging assays with controlled pH, temperature, and incubation time.

- Purity validation : Employ HPLC to confirm >95% purity, as impurities (e.g., unreacted aldehydes) may skew results .

- Structure-activity relationships (SAR) : Correlate hydroxyl group positioning (1,4-dihydroxy vs. mono-hydroxy) with redox potentials .

Q. How can DFT and AIM theory elucidate hydrogen-bonding interactions in crystalline forms?

- AIM topology analysis : Maps bond critical points to quantify O–H∙∙∙O interactions in X-ray structures .

- NBO analysis : Identifies charge transfer between hydroxyl groups and adjacent π-systems .

- Lattice energy calculations : Explains packing motifs (e.g., dimeric vs. chain arrangements) using dispersion-corrected functionals .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of the enone moiety under basic conditions?

- pH-dependent studies : Monitor enone stability via UV kinetics in buffered solutions (pH 7–12).

- Byproduct identification : Use LC-MS to detect Michael adducts or retro-aldol products, which vary with base strength .

- Controlled hydrolysis : Compare reaction outcomes in aqueous NaOH vs. anhydrous KOH/ethanol systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.